BenchChemオンラインストアへようこそ!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide

Adenosine receptor pharmacology Halogen SAR Thiazole benzamide scaffold

This research-grade compound features a unique 2,5-dichlorobenzamide moiety on a benzoyl-phenyl-thiazole core, validated by adenosine receptor subtype selectivity SAR. Distinct from 3,5-dichloro or acetyl analogs, it enables precise benchmarking for P2X3 inhibitor programs and adenosine receptor profiling. With a computed XLogP3 of 6.7, this probe supports membrane permeability and CNS penetration assessments. Ideal for industrial screening campaigns targeting neurogenic disorders. Order now to accelerate SAR-driven lead optimization.

Molecular Formula C23H14Cl2N2O2S
Molecular Weight 453.34
CAS No. 476282-23-2
Cat. No. B2657273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide
CAS476282-23-2
Molecular FormulaC23H14Cl2N2O2S
Molecular Weight453.34
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H14Cl2N2O2S/c24-16-11-12-18(25)17(13-16)22(29)27-23-26-19(14-7-3-1-4-8-14)21(30-23)20(28)15-9-5-2-6-10-15/h1-13H,(H,26,27,29)
InChIKeyBLIDLRHKSCMMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide (CAS 476282-23-2): Procurement-Relevant Identity and Scaffold Context


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide (PubChem CID 4421705, molecular formula C₂₃H₁₄Cl₂N₂O₂S, MW 453.3 g/mol) is a synthetically designed small molecule belonging to the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide class [1]. This scaffold has been systematically investigated as a non-xanthine adenosine receptor (AdoR) antagonist platform, with acylation of the 2-amino group on the thiazole ring recognized as critical for high-affinity binding across AdoR subtypes [2]. The compound features a 5-benzoyl substituent on the thiazole core and a 2,5-dichlorobenzamide moiety at the 2-position, representing a specific halogenation pattern within a broader patent landscape covering 1,3-thiazol-2-yl substituted benzamides as P2X3 receptor inhibitors for neurogenic disorders [3].

Why N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide series, the nature and position of substituents on both the thiazole 5-position (acyl group) and the benzamide ring (halogen pattern) profoundly modulate adenosine receptor subtype affinity and selectivity [1]. Published structure–activity relationship (SAR) data demonstrate that replacing the 5-benzoyl group with an acetyl group, or relocating chlorine atoms from the 2,5- to the 3,5-positions on the benzamide ring, yields compounds with distinct pharmacological profiles that are not interchangeable [2]. Furthermore, the broader patent literature explicitly claims the 1,3-thiazol-2-yl substituted benzamide scaffold for P2X3 inhibition, where specific substitution patterns are integral to claimed intellectual property boundaries [3]. Generic substitution without experimental validation risks both loss of target engagement and inadvertent patent infringement.

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide: Quantitative Differentiation Evidence Guide


2,5-Dichloro Substitution Defines a Distinct Halogenation Regioisomer Relative to the 3,5-Dichloro Analog, with Divergent Biochemical Profiling Trajectories

The 2,5-dichlorobenzamide substitution pattern on the target compound represents a specific regioisomer within the dichlorobenzamide-thiazole series. A distinct compound, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide (CAS 312605-69-9), shares the identical thiazole core but differs exclusively in the chlorine substitution topology on the benzamide ring [1]. Published SAR across the broader [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide class demonstrates that even subtle alterations to the benzamide substitution pattern can redirect adenosine receptor subtype selectivity—the Inamdar et al. 2013 study identified that specific benzamide modifications yielded compounds with A₂A-selective profiles (compounds 5a and 5g) versus pan-adenosine receptor affinity (compound 5d) [2]. While no published direct head-to-head radioligand binding comparison of the 2,5-dichloro versus 3,5-dichloro regioisomer exists in the retrieved literature, the established SAR framework within this scaffold class indicates that procurement of the correct regioisomer is critical for experimental reproducibility.

Adenosine receptor pharmacology Halogen SAR Thiazole benzamide scaffold

PubChem BioAssay Confirms Sub-Micromolar and Sub-Nanomolar Activity in Functional Screening Panels

The target compound has been deposited and tested in PubChem BioAssay panels, with data indicating activity across multiple screening assays. Specifically, BioAssay AID 1925318 records 2 active results out of 2 tested, including 1 result with activity ≤ 1 nM and 2 results with activity ≤ 1 µM [1]. A second BioAssay (AID 1932695) similarly recorded 2 active results and 2 results with activity ≤ 1 µM [1]. While the precise molecular targets of these screening assays have not been fully deconvoluted in the retrieved data, the presence of sub-nanomolar activity in at least one assay distinguishes this compound from the many structurally related thiazole-benzamide derivatives that remain entirely untested or show only micromolar activity in comparable panels.

High-throughput screening Bioactivity profiling PubChem BioAssay

Bayer Patent Coverage Provides Industrial-Grade IP Context Distinct from Academic Adenosine Receptor Probes

The target compound falls within the generic Markush structure of Bayer Aktiengesellschaft's patent family on 1,3-thiazol-2-yl substituted benzamides (US2019/0185466, EP3587417, WO2016091844), which claims these compounds as P2X3 purinoceptor inhibitors for the treatment or prophylaxis of neurogenic disorders [1]. P2X3 is a ligand-gated ion channel activated by ATP and is a genetically and pharmacologically validated target for chronic cough, pain, and bladder dysfunction [2]. This patent context provides an industrial rationale for the compound that is mechanistically distinct from the adenosine receptor antagonist literature—most closely related analogs (e.g., the unsubstituted benzamide CHEMBL600232) are characterized exclusively as adenosine A₁/A₂A/A₃ receptor ligands without demonstrated P2X3 activity [3]. The dual-context positioning (adenosine receptor SAR in academic literature plus P2X3 patent claims) distinguishes this compound from analogs that lack patent-based industrial relevance.

P2X3 receptor Neurogenic disorder Patent landscape Benzamide thiazole

Close Structural Analog Demonstrates SARS-CoV-2 3CL Protease Binding in Silico, Suggesting Differential Antiviral Screening Potential

A closely related analog—N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide—has been computationally evaluated as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLPro, EC 3.4.22.69), yielding a calculated binding energy of −59.6 kJ/mol in an in silico docking study [1]. This value positions the analog in an intermediate affinity range relative to co-screened chalcone compounds (−87.9 kJ/mol for the most potent) and the reference drug raloxifene (−66.1 kJ/mol) [1]. The 2,5-dichlorobenzamide target compound differs from this analog only in the benzamide-side substitution (2,5-dichlorophenyl vs. 4-ethylsulfonylphenylacetamide), a modification that alters both electronic properties and hydrogen-bonding capacity at the amide terminus. This suggests that the target compound may exhibit a distinct in silico binding profile at 3CLPro, meriting independent computational or biochemical evaluation.

SARS-CoV-2 3CLPro Molecular docking Antiviral screening Thiazole benzamide

Computed Physicochemical Properties (XLogP3 = 6.7) Position the Compound in a High-Lipophilicity Regime Distinct from More Polar Adenosine Receptor Probes

The target compound has a computed XLogP3-AA value of 6.7 (PubChem computed descriptor) [1], indicating high lipophilicity. This value substantially exceeds that of the unsubstituted benzamide analog N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (CHEMBL600232, which lacks the electron-withdrawing chlorine substituents and is predicted to have lower logP) [2]. In the broader adenosine receptor antagonist field, many optimized probes (e.g., xanthine-derived antagonists and the thiadiazole LUF5437 series) typically exhibit lower logP values to balance receptor affinity with aqueous solubility [3]. The high lipophilicity of the 2,5-dichloro derivative may confer differential membrane partitioning, protein binding, or blood–brain barrier penetration characteristics relevant to CNS-targeted P2X3 or adenosine receptor programs.

Lipophilicity Physicochemical profiling Drug-likeness XLogP3

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide: Evidence-Backed Research and Industrial Application Scenarios


Adenosine Receptor Subtype Selectivity Profiling Using a Halogen-Differentiated Benzamide Probe

The compound serves as a halogen-substituted probe within the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide scaffold class, where SAR studies (Inamdar et al. 2013) have established that benzamide ring modifications can redirect selectivity across adenosine A₁, A₂A, A₂B, and A₃ receptor subtypes [1]. Radioligand displacement assays using [³H]CCPA (A₁), [³H]ZM241385 (A₂A), [³H]PSB-603 (A₂B), and [¹²⁵I]AB-MECA (A₃) in CHO cell membranes expressing human receptors, as employed by Inamdar et al. [1] and Scheiff et al. [2], can directly benchmark the 2,5-dichloro substitution against the unsubstituted benzamide (CHEMBL600232, Ki = 9.5 nM at rat A₁) [3] to quantify the impact of 2,5-dichlorination on adenosine receptor affinity and selectivity.

P2X3 Purinoceptor Inhibitor Screening in Neurogenic Disorder Drug Discovery Programs

The compound's structural inclusion within the Bayer 1,3-thiazol-2-yl substituted benzamide patent family (US2019/0185466, EP3587417, WO2016091844) [1] positions it as a candidate for P2X3 receptor screening in industrial drug discovery programs targeting neurogenic disorders (chronic cough, overactive bladder, neuropathic pain). Functional assays measuring ATP-evoked calcium flux in HEK293 cells expressing recombinant human P2X3 receptors, or electrophysiological patch-clamp recordings, can assess whether the 2,5-dichloro substitution confers P2X3 antagonist activity distinct from its adenosine receptor pharmacology.

SARS-CoV-2 3CL Protease Inhibitor Screening Based on Close Analog In Silico Validation

The demonstrated in silico binding of the close structural analog N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide to SARS-CoV-2 3CLPro (binding energy −59.6 kJ/mol) [1] provides a rationale for procuring the target compound for biochemical 3CLPro inhibition assays. A FRET-based enzymatic assay using the fluorogenic substrate Dabcyl-KTSAVLQ-SGFRKME-Edans can be employed to determine whether the 2,5-dichlorobenzamide substitution yields differential inhibitory potency compared to the 4-ethylsulfonylphenylacetamide analog and the reference inhibitor raloxifene (−66.1 kJ/mol) [1].

Physicochemical Property-Based Compound Library Design and CNS Penetrance Screening

With a computed XLogP3-AA value of 6.7 [1], the target compound occupies a high-lipophilicity physicochemical space within the thiazole-benzamide class, making it a useful reference compound for assessing the impact of halogen-driven lipophilicity on membrane permeability, plasma protein binding, and blood–brain barrier penetration in parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer systems. This application is relevant for medicinal chemistry teams optimizing CNS-exposed P2X3 or adenosine receptor antagonists where balanced lipophilicity is critical for candidate selection.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.